molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1384428-60-7

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No. B1378095
CAS RN: 1384428-60-7
M. Wt: 175.65 g/mol
InChI Key: HHWJOKIQUIDYLT-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential use in medicinal chemistry . They are considered promising building blocks for further selective derivatization .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved through the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

3-Azabicyclo[3.1.1]heptanes have a unique structure that allows them to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.1]heptanes are still under investigation. Current research has focused on their synthesis and potential use in drug discovery .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptanes depend on their specific structure and substituents . More specific information would require a detailed analysis of the particular compound .

Scientific Research Applications

Antiviral Medications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus . PF-07321332 is an oral medication used for the treatment of COVID-19 .

Efficient Synthesis

An innovative approach has been developed for the more efficient synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane. This approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .

Bioisosteres

3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors, a similar distance between substituents, and similar physicochemical properties .

Drug Development

The core of 3-Azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

General Scalable Approach

A general scalable approach to 3-azabicyclo[3.1.1]heptanes has been presented. This approach has been used to synthesize, characterize, and incorporate them into the structure of the antihistamine drug Rupatidine .

Heteroatom-Substituted Bicycloalkanes

There is an interest in heteroatom-substituted bicycloalkanes. Systems with a nitrogen atom added to bicyclo[3.1.1]heptanes could, in theory, be considered as saturated analogues of pyridine .

Safety and Hazards

The safety and hazards associated with 3-azabicyclo[3.1.1]heptanes would depend on the specific compound and its properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

properties

IUPAC Name

3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWJOKIQUIDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC(C1)C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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